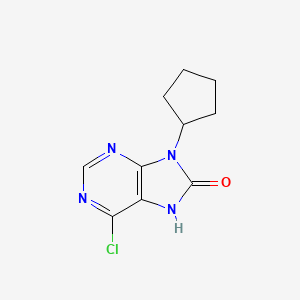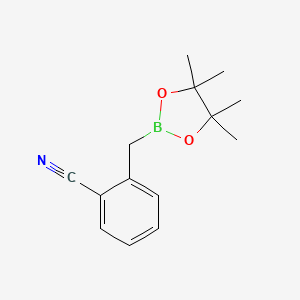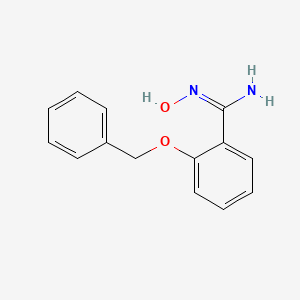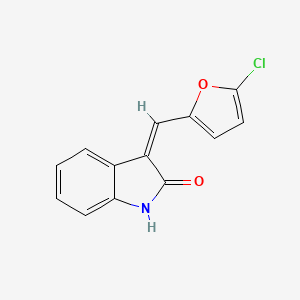![molecular formula C9H7F3N4O B11868060 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria by interfering with their metabolic pathways. It targets enzymes and proteins essential for bacterial survival, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom at the 8th position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains methyl groups at the 2nd and 7th positions and a carboxamide group at the 3rd position.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .
Propriétés
Formule moléculaire |
C9H7F3N4O |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-16-4-6(8(17)15-13)14-7(16)3-5/h1-4H,13H2,(H,15,17) |
Clé InChI |
VKYKBDQDBZXIQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)



